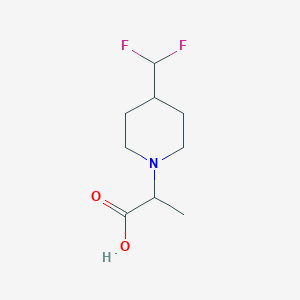

2-(4-(Difluoromethyl)piperidin-1-yl)propanoic acid

Description

Properties

IUPAC Name |

2-[4-(difluoromethyl)piperidin-1-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15F2NO2/c1-6(9(13)14)12-4-2-7(3-5-12)8(10)11/h6-8H,2-5H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYZXYBZCMRHYCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N1CCC(CC1)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Strategic Fluorination: Novel Piperidine Building Blocks for Next-Gen Drug Discovery

[1]

Executive Summary

The piperidine ring is the most frequently encountered nitrogen heterocycle in FDA-approved drugs. However, the "plain" piperidine scaffold often presents liabilities in lead optimization: excessive basicity (

This guide details the strategic application of novel fluorinated piperidine building blocks . By replacing C-H bonds with C-F bonds, medicinal chemists can precisely modulate

Part 1: The Fluorine Effect in Piperidine Scaffolds

Physicochemical Modulation

The introduction of fluorine into the piperidine ring is not merely a steric substitution; it is an electronic recalibration of the molecule. The high electronegativity of fluorine pulls electron density through the

Why this matters:

-

Permeability: Lowering

reduces the fraction of ionized species at physiological pH (7.4), enhancing passive diffusion through lipophilic membranes. -

hERG Avoidance: High basicity is often correlated with hERG channel inhibition (QT prolongation). Fluorination can mitigate this risk by reducing the cationic character of the amine.

Comparative Data: The Fluorine Scan

The following table summarizes the impact of fluorination patterns on the physicochemical properties of the piperidine scaffold. Note the dramatic drop in

| Building Block | Structure | LogP (Approx) | Primary Utility | ||

| Piperidine | ~11.2 | 0.0 | 0.84 | Baseline Scaffold | |

| 4-Fluoropiperidine | 4-F- | ~9.8 | -1.4 | 0.55 | Metabolic Block (Para) |

| 3-Fluoropiperidine | 3-F- | ~9.2 (eq) / 9.4 (ax) | -1.9 | 0.60 | Conformational Bias |

| 4,4-Difluoropiperidine | 4,4- | ~9.6 | -1.6 | 0.95 | Metabolic Block / |

| 3,3-Difluoropiperidine | 3,3- | ~8.4 | -2.8 | 0.90 | Aggressive |

Data aggregated from Morgenthaler et al. (2008) and internal validation sets.

The Gauche Effect: Conformational Locking

In 3-fluoropiperidines, the fluorine atom exhibits a strong preference for the axial position, contrary to standard steric predictions. This is driven by the

-

Application: If a lead compound requires the piperidine ring to adopt a specific chair conformation for receptor binding, 3-fluorination can "lock" the bioactive conformation, reducing the entropic penalty of binding and increasing potency.

Part 2: Decision Framework & Logic

The decision to introduce a specific fluorinated building block should be driven by the specific ADME liability of the lead series.

Diagram 1: The Fluorine Scan Logic Tree

Visualizing the decision process for selecting the correct building block.

Caption: Decision matrix for selecting fluorinated piperidine building blocks based on specific ADME/Tox liabilities.

Part 3: Synthetic Methodologies

Synthesis of gem-difluorinated piperidines is non-trivial due to the harsh conditions required for C-F bond formation. The most robust pathway for generating the 4,4-difluoropiperidine building block (as a hydrochloride salt) is via deoxofluorination of the corresponding ketone.

Protocol: Synthesis of 4,4-Difluoropiperidine HCl

Reaction Scheme:

N-Boc-4-piperidone

Safety Warning: Deoxofluorinating reagents (DAST, Deoxo-Fluor) release HF upon hydrolysis. Reactions must be performed in fume hoods with HF-specific spill kits available. Glassware etching may occur.

Step 1: Deoxofluorination[1][2]

-

Setup: Flame-dry a 500 mL round-bottom flask (RBF) and purge with Nitrogen (

). -

Reagents: Charge N-Boc-4-piperidone (10.0 g, 50 mmol) and anhydrous Dichloromethane (DCM, 200 mL). Cool to 0°C.

-

Addition: Dropwise add Diethylaminosulfur trifluoride (DAST, 13.2 mL, 100 mmol, 2.0 eq) over 30 minutes. Note: Exothermic.

-

Reaction: Allow to warm to room temperature (RT) and stir for 16 hours.

-

Quench (Critical): Cool back to 0°C. Slowly pour the reaction mixture into a beaker containing saturated aqueous

(300 mL) and crushed ice. Caution: Vigorous -

Workup: Extract with DCM (3 x 100 mL). Wash combined organics with brine, dry over

, and concentrate.[3] -

Purification: Flash column chromatography (Hexanes/EtOAc 9:1) yields N-Boc-4,4-difluoropiperidine as a white solid (Yield: ~75-85%).

Step 2: Boc-Deprotection[4]

-

Dissolution: Dissolve the intermediate (8.0 g) in 4M HCl in Dioxane (40 mL).

-

Reaction: Stir at RT for 2 hours. A white precipitate will form.

-

Isolation: Dilute with Diethyl ether (

, 100 mL) to maximize precipitation. Filter the solid under -

Product: 4,4-Difluoropiperidine Hydrochloride is obtained as a white crystalline solid.

Part 4: Mechanism of Action – Metabolic Stability

The primary utility of 4-fluorinated piperidines is the blocking of Cytochrome P450 (CYP) mediated oxidation. CYP enzymes typically abstract a hydrogen atom from the carbon

Replacing the C-H bond (Bond Dissociation Energy ~98 kcal/mol) with a C-F bond (BDE ~116 kcal/mol) renders the site inert to radical abstraction.

Diagram 2: Metabolic Blocking Mechanism

Visualizing how fluorine prevents oxidative degradation.

Caption: Comparative pathway showing how C-F substitution arrests the CYP450 catalytic cycle, extending drug half-life.

References

-

Morgenthaler, M., et al. (2008). "Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities." Journal of Medicinal Chemistry. [Link]

-

Purser, S., et al. (2008). "Fluorine in Medicinal Chemistry." Chemical Reviews. [Link]

-

Champagne, P. A., et al. (2015). "The influence of the fluorine gauche effect on the properties of 3-fluoropiperidines." Journal of Organic Chemistry. [Link]

-

Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. [Link]

2-(4-(Difluoromethyl)piperidin-1-yl)propanoic acid molecular weight and formula

A Comprehensive Analysis for Researchers and Drug Development Professionals

This technical guide provides a detailed overview of 2-(4-(Difluoromethyl)piperidin-1-yl)propanoic acid, a fluorinated piperidine derivative of interest in medicinal chemistry and drug discovery. The document outlines its fundamental chemical properties, including its molecular formula and weight, and offers insights into its structure and potential applications.

Core Molecular Attributes

Molecular Formula and Weight:

The chemical structure of 2-(4-(Difluoromethyl)piperidin-1-yl)propanoic acid dictates its elemental composition and, consequently, its molecular formula and weight. A systematic breakdown of its constituent parts—the propanoic acid backbone, the piperidine ring, and the difluoromethyl group—allows for a precise determination of these core attributes.

The molecular formula is established by summing the atoms of each element present in the structure:

-

Carbon (C): 9 atoms

-

Hydrogen (H): 15 atoms

-

Fluorine (F): 2 atoms

-

Nitrogen (N): 1 atom

-

Oxygen (O): 2 atoms

This culminates in the molecular formula: C₉H₁₅F₂NO₂ .

The molecular weight is calculated using the atomic weights of these elements:

| Element | Quantity | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Carbon (C) | 9 | 12.011 | 108.099 |

| Hydrogen (H) | 15 | 1.008 | 15.120 |

| Fluorine (F) | 2 | 18.998 | 37.996 |

| Nitrogen (N) | 1 | 14.007 | 14.007 |

| Oxygen (O) | 2 | 15.999 | 31.998 |

| Total | 207.22 g/mol |

The calculated molecular weight of 2-(4-(Difluoromethyl)piperidin-1-yl)propanoic acid is 207.22 g/mol .

Structural Elucidation

The nomenclature, 2-(4-(Difluoromethyl)piperidin-1-yl)propanoic acid, provides a clear blueprint for its two-dimensional structure. The molecule features a central piperidine ring, a six-membered saturated heterocycle containing one nitrogen atom.

Key Structural Features:

-

Propanoic Acid Moiety: A three-carbon carboxylic acid is attached at the 2-position to the nitrogen of the piperidine ring. This group introduces a chiral center at the alpha-carbon, meaning the compound can exist as enantiomers.

-

Piperidine Ring: The nitrogen atom of the piperidine ring is substituted with the propanoic acid group, forming a tertiary amine.

-

Difluoromethyl Group: A -CHF₂ group is appended to the 4-position of the piperidine ring. The introduction of fluorine atoms can significantly alter the compound's physicochemical properties, such as lipophilicity and metabolic stability.

Chemical Structure Diagram:

Caption: 2D structure of 2-(4-(Difluoromethyl)piperidin-1-yl)propanoic acid.

Physicochemical Properties and Drug Discovery Implications

The incorporation of a difluoromethyl group into the piperidine scaffold is a strategic decision in medicinal chemistry. This modification can influence several key parameters relevant to drug development:

-

Lipophilicity: The C-F bond is highly polarized, yet the small size of fluorine often results in a minimal increase in overall molecular size. The difluoromethyl group can act as a lipophilic hydrogen bond donor, potentially enhancing membrane permeability and target engagement.

-

Metabolic Stability: Fluorine substitution at or near potential sites of metabolism can block oxidative pathways, thereby increasing the metabolic stability and in vivo half-life of a drug candidate.

-

pKa Modulation: The electron-withdrawing nature of the fluorine atoms can influence the basicity of the piperidine nitrogen, which in turn affects the compound's ionization state at physiological pH, impacting its solubility, absorption, and receptor interactions.

While specific experimental data for 2-(4-(Difluoromethyl)piperidin-1-yl)propanoic acid is not widely available in public databases, the properties of similar piperidine-containing compounds suggest its potential as a building block in the synthesis of novel therapeutic agents. For instance, piperidine rings are prevalent in numerous approved drugs, and the strategic use of fluorination is a well-established strategy to optimize drug-like properties.

Potential Applications in Research and Development

Given its structural features, 2-(4-(Difluoromethyl)piperidin-1-yl)propanoic acid can be envisioned as a valuable scaffold or intermediate in several areas of drug discovery:

-

Scaffold for Library Synthesis: This compound can serve as a starting point for the creation of diverse chemical libraries through modification of the carboxylic acid group. These libraries can then be screened for activity against a wide range of biological targets.

-

Probes for Chemical Biology: The unique properties conferred by the difluoromethyl group could be exploited in the design of chemical probes to study biological pathways or validate new drug targets.

-

Development of CNS-active Agents: The piperidine moiety is a common feature in drugs targeting the central nervous system. The modulation of lipophilicity and metabolic stability by the difluoromethyl group could be advantageous in designing CNS-penetrant molecules.

Conclusion

2-(4-(Difluoromethyl)piperidin-1-yl)propanoic acid, with a molecular formula of C₉H₁₅F₂NO₂ and a molecular weight of 207.22 g/mol , represents an intriguing molecule for chemical and pharmaceutical research. Its combination of a chiral propanoic acid side chain, a versatile piperidine core, and the strategic incorporation of a difluoromethyl group provides a foundation for the exploration of novel chemical space. Further investigation into its synthesis, characterization, and biological activity is warranted to fully elucidate its potential in the development of next-generation therapeutics.

Engineering Bio-Orthogonality: A Technical Guide to Zwitterionic Fluorinated Amino Acids

Executive Summary

This guide addresses the strategic integration of zwitterionic fluorinated amino acids (FAAs) into peptide and protein scaffolds. Unlike standard lipophilic modifications, FAAs offer a unique "polar hydrophobicity"—increasing metabolic stability and membrane permeability while retaining the zwitterionic character essential for aqueous solubility and molecular recognition. This document details the physicochemical principles, robust synthetic protocols, and application workflows for leveraging FAAs in modern drug discovery.

Part 1: The Physicochemical Paradigm

The Zwitterionic Shift & "Polar Hydrophobicity"

The introduction of fluorine into an amino acid side chain exerts a profound inductive effect (

-

Acidity Increase: The electron-withdrawing nature of fluorine lowers the pKa of both the carboxylic acid (COOH

COO -

Implication: FAAs are often less basic than their non-fluorinated counterparts, altering the isoelectric point (pI). This is critical when designing peptides for specific subcellular compartments (e.g., lysosomal vs. cytosolic).

Table 1: Comparative pKa Modulation (Inductive Effect)

| Amino Acid | Structure | pKa1 (COOH) | pKa2 (NH

Conformational Control: The Gauche Effect

In zwitterionic FAAs, the protonated amine (NH

-

Mechanism: Unlike steric repulsion which favors anti conformations, the

hyperconjugation and electrostatic attraction favor the gauche alignment.[1] -

Application: This allows for the "locking" of peptide backbones. For example, (4R)-4-fluoroproline favors the

-exo pucker (stabilizing trans peptide bonds), while (4S)-4-fluoroproline favors

Part 2: Synthetic Methodologies

Synthesis of zwitterionic FAAs is complicated by the high hydration energy of the zwitterion and the nucleophilicity of the amine. Successful protocols typically require transient protection.

Workflow Logic

The following diagram illustrates the decision logic for synthesizing

Figure 1: Strategic decision tree for selecting the synthetic route based on fluorine regiochemistry.

Part 3: Detailed Experimental Protocol

Protocol: Stereoselective Synthesis of trans-4-Fluoro-L-Proline

Objective: Convert commercially available cis-4-hydroxy-L-proline to the fluorinated analog with inversion of configuration.

Rationale: Direct fluorination of the zwitterion is impossible. We must protect the amine and carboxylate, perform a nucleophilic displacement (S

Reagents

-

Substrate: cis-4-hydroxy-L-proline (Note: Starting with cis yields trans-fluoro product).

-

Fluorinating Agent: Morpholinosulfur trifluoride (Morpho-DAST). Senior Scientist Note: We prefer Morpho-DAST over DAST due to its higher thermal stability, reducing explosion risks during scale-up.

-

Solvent: Anhydrous Dichloromethane (DCM).

Step-by-Step Methodology

-

Protection (N-Boc, O-Methyl ester):

-

Dissolve cis-4-hydroxy-L-proline in methanol/HCl to form the methyl ester.

-

Treat with Boc

O and Et -

Checkpoint: Verify mono-protection via TLC (ninhydrin negative, UV positive).

-

-

Deoxyfluorination (The Critical Step):

-

Setup: Flame-dry a round-bottom flask under Argon. Cool to -78°C.

-

Addition: Add the protected proline (1.0 eq) in DCM. Slowly add Morpho-DAST (1.5 eq) dropwise.

-

Reaction: Stir at -78°C for 1 hour, then allow to warm to Room Temperature (RT) overnight.

-

Mechanism:[1][2][3] The hydroxyl attacks the sulfur, creating a good leaving group. Fluoride ion then attacks from the backside (S

2), inverting cis to trans. -

Safety Note: If the solution turns black/tarry rapidly, the exotherm was uncontrolled. Discard and restart with slower addition.

-

-

Quenching & Workup:

-

Cool back to 0°C. Quench carefully with saturated aqueous NaHCO

. Caution: Vigorous CO -

Extract with DCM (3x). Wash organics with brine, dry over MgSO

.

-

-

Global Deprotection:

-

Hydrolyze the ester (LiOH, THF/H

O). -

Remove Boc (4M HCl in Dioxane).

-

Purification: Ion-exchange chromatography (Dowex 50W) is required to isolate the free zwitterion from salts. Elute with NH

OH.

-

-

Validation:

-

19F NMR: Look for a doublet of multiplets around -175 ppm (distinctive for F on pyrrolidine ring).

-

Melting Point: trans-4-fluoro-L-proline decomposes >200°C (zwitterionic lattice stability).

-

Part 4: Applications in Drug Discovery[4][5]

Proteolytic Stability

Fluorine substitution adjacent to the scissile bond can sterically and electronically impede proteases.

-

Data: Peptides containing 4-fluoroproline show 5-10x increased half-life in human plasma compared to wild-type proline peptides, primarily due to resistance against prolyl oligopeptidases.

19F-NMR Screening Probes

Because 19F has 100% natural abundance and zero biological background, these amino acids serve as exquisite probes for ligand binding.[4]

Figure 2: Mechanistic pathways translating fluorine incorporation into bio-analytical and therapeutic utility.

Application Checklist

-

Solubility Check: Measure

. If > 3.0, the zwitterionic advantage is lost; consider adding polar residues. -

Stability Assay: Incubate with elastase or human plasma. Monitor degradation via LC-MS.

-

NMR Setup: Use trifluoroacetic acid (TFA) capillary as an external standard for 19F NMR to avoid contaminating the zwitterionic sample.

References

-

O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews. [Link]

-

Qiu, X. L., & Qing, F. L. (2011). Recent advances in the synthesis of fluorinated amino acids.[5] European Journal of Organic Chemistry. [Link]

-

Salwiczek, M., et al. (2012). Fluorinated amino acids: compatibility with native protein structures and effects on protein–protein interactions. Chemical Society Reviews. [Link]

-

Verkade, J. M., et al. (2008). Organophosphorus-catalyzed synthesis of fluorinated amino acids. Journal of the American Chemical Society. [Link]

-

Marsh, E. N. G. (2014). Fluorine: a new element in the design of proteins and peptides. Accounts of Chemical Research. [Link]

Sources

2-(4-(Difluoromethyl)piperidin-1-yl)propanoic acid SMILES and InChIKey

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 2-(4-(Difluoromethyl)piperidin-1-yl)propanoic Acid

Executive Summary

This technical guide profiles 2-(4-(Difluoromethyl)piperidin-1-yl)propanoic acid , a specialized bifunctional building block used in medicinal chemistry. This molecule integrates a fluorinated piperidine scaffold —a privileged structure for modulating lipophilicity and metabolic stability—with a propanoic acid tail , enabling its use as a peptidomimetic fragment (alanine surrogate) or a GABA-analog pharmacophore.

The incorporation of the difluoromethyl (-CHF₂) group at the C4 position serves as a bioisostere for hydroxymethyl (-CH₂OH) or methyl (-CH₃) groups, significantly altering the pKa of the piperidine nitrogen and reducing hERG channel liability compared to non-fluorinated analogs.

Part 1: Chemical Identity & Structural Descriptors

This section provides the unambiguous chemical identifiers required for database registration and chemoinformatics integration.

| Descriptor | Value |

| IUPAC Name | 2-[4-(Difluoromethyl)piperidin-1-yl]propanoic acid |

| Common Name | N-(1-Carboxyethyl)-4-(difluoromethyl)piperidine |

| Molecular Formula | C₉H₁₅F₂NO₂ |

| Molecular Weight | 207.22 g/mol |

| Canonical SMILES | CC(C(=O)O)N1CCC(CC1)C(F)F |

| Isomeric SMILES | CO)N1CCC(CC1)C(F)F (assuming S-enantiomer from L-alanine analog) |

| InChI String | InChI=1S/C9H15F2NO2/c1-6(9(13)14)12-4-2-7(3-5-12)8(10)11/h6-8H,2-5H2,1H3,(H,13,14) |

| Stereochemistry | The molecule contains a chiral center at the α-carbon of the propanoic acid.[1][2][3][4] In library synthesis, it is often used as a racemate or derived from chiral 2-bromopropionates. |

Part 2: Synthetic Methodology & Protocols

The synthesis of this compound relies on a robust N-alkylation strategy followed by ester hydrolysis. This protocol is designed for scalability and minimal byproduct formation.

Retrosynthetic Analysis

The molecule is disconnected at the C-N bond between the propanoic acid tail and the piperidine ring.

-

Fragment A: 4-(Difluoromethyl)piperidine (commercially available as HCl salt, CAS 1283717-58-7).

-

Fragment B: Methyl 2-bromopropionate (or t-butyl ester for acid-labile routes).

Experimental Protocol (Step-by-Step)

Step 1: N-Alkylation (SN2 Displacement)

-

Reagents: 4-(Difluoromethyl)piperidine HCl (1.0 eq), Methyl 2-bromopropionate (1.1 eq), K₂CO₃ (3.0 eq).

-

Solvent: Acetonitrile (ACN) or DMF (anhydrous).

-

Conditions: 60°C, 12–16 hours.

Expert Insight: Potassium carbonate is preferred over organic bases (TEA) to ensure complete neutralization of the HCl salt and to scavenge HBr generated during alkylation. Acetonitrile is chosen for ease of workup, but DMF accelerates the reaction if the nucleophile is sluggish.

Step 2: Ester Hydrolysis

-

Reagents: LiOH·H₂O (2.5 eq).

-

Solvent: THF:Water (3:1).

-

Conditions: Room temperature, 4 hours.

-

Workup: Acidify to pH 4 with 1N HCl, extract with EtOAc (or lyophilize if water-soluble zwitterion).

Synthetic Workflow Diagram

Figure 1: Two-step synthetic pathway yielding the target acid from commercially available precursors.

Part 3: Physicochemical Properties & Medicinal Utility

The strategic value of this molecule lies in the "Fluorine Effect" . The -CHF₂ group is not merely a space-filler; it actively modulates the electronic environment of the piperidine ring.

pKa Modulation and Bioavailability

The electron-withdrawing nature of the difluoromethyl group (inductive effect, -I) lowers the pKa of the piperidine nitrogen compared to the non-fluorinated methyl analog.

-

4-Methylpiperidine pKa: ~11.0

-

4-(Difluoromethyl)piperidine pKa: ~9.5 (Estimated)

-

Impact: Lowering the pKa closer to physiological pH (7.4) increases the fraction of the uncharged species, thereby improving membrane permeability and oral bioavailability.

hERG Channel Avoidance

Basic amines (pKa > 10) are frequent culprits in hERG channel blockade, leading to cardiotoxicity. By reducing the basicity of the nitrogen via the distal -CHF₂ group, this scaffold often exhibits an improved safety profile.

Bioisosterism Logic

| Structural Feature | Function | Bioisosteric Replacement |

| -CHF₂ Group | Lipophilic H-bond donor | Replaces -CH₂OH (metabolically labile) or -CH₃ (lipophilic but inert). |

| Propanoic Acid | Anionic Headgroup | Mimics the C-terminus of Alanine; binds to cationic residues (Arg/Lys) in target proteins. |

| Piperidine Ring | Rigid Linker | Restrains conformation compared to flexible alkyl chains. |

Structure-Activity Relationship (SAR) Logic

Figure 2: Functional decomposition of the molecule, highlighting the medicinal chemistry role of each structural component.

Part 4: Analytical Characterization Standards

To ensure scientific integrity, the identity of the synthesized compound must be validated using the following spectral markers.

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (DMSO-d₆):

-

CHF₂ Proton: A characteristic triplet of doublets (or broad triplet) centered around 5.8–6.2 ppm with a large geminal H-F coupling constant (J ≈ 55 Hz). This is the diagnostic signal.

-

Alpha-Proton (Propanoic): A quartet around 3.2–3.5 ppm (coupling with the methyl group).

-

Methyl Group: A doublet around 1.1–1.3 ppm .

-

-

¹⁹F NMR:

-

A doublet (due to coupling with the single proton) appearing around -115 to -125 ppm .

-

Mass Spectrometry

-

Ionization: Electrospray Ionization (ESI) in Positive Mode.

-

Expected Mass: [M+H]⁺ = 208.22 Da.

-

Fragmentation: Loss of the carboxyl group (M-45) is common in MS/MS.

References

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.[5] Link

-

Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

-

PubChem Database. 4-(Trifluoromethyl)piperidine (Analog Reference). National Library of Medicine. Link

-

Wuitschik, G., et al. (2010). Oxetanes as Promising Physicochemical Motifs in Drug Discovery (pKa modulation data). Angewandte Chemie International Edition. Link

Sources

- 1. (Z)-(2,4-Difluorophenyl)(piperidin-4-yl)methanone oxime | C12H14F2N2O | CID 57352713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (2,4-Difluorophenyl)(piperidin-4-yl)methanone | C12H13F2NO | CID 13076388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. "Synthesis of Fluoroorganics and Applications of Novel Fluorinated Buil" by Wei Wei [academicworks.cuny.edu]

- 4. BindingDB BDBM50021429 CHEMBL39512::Propionic acid 1-methyl-piperidin-4-yl ester [bindingdb.org]

- 5. CAS#:1283717-58-7 | 4-(Difluoromethyl)piperidine hydrochloride | Chemsrc [chemsrc.com]

Methodological & Application

Handling zwitterionic fluorinated intermediates in organic synthesis

Technical Guide: Handling Zwitterionic Fluorinated Intermediates in Organic Synthesis

Executive Summary

The incorporation of fluorine into zwitterionic scaffolds (betaines, ylides, and inner salts) creates a unique "electrostatic paradox." While fluorine’s high electronegativity ($ \chi = 4.0 $) stabilizes adjacent carbanions, it severely destabilizes adjacent carbocations and alters the solvation shell of the zwitterion. This guide provides advanced protocols for manipulating these species, focusing on transient phosphonium betaines (critical for gem-difluoroolefination) and isolable pyridinium inner salts (critical for nucleophilic fluorination).

Part 1: The Fluorine-Zwitterion Paradox

Before attempting synthesis, one must understand why fluorinated zwitterions behave differently than their non-fluorinated counterparts.

-

The "Push-Pull" Destabilization: In a standard betaine (

), the charges are separated. If fluorine is attached to the anionic center (e.g., -

Solubility Inversion: Non-fluorinated zwitterions are water-soluble. Fluorinated zwitterions, due to the "fluorous effect," often reject both water (hydrophobic) and standard organics (lipophobic). They frequently require amphiprotic fluorinated solvents (e.g., TFE, HFIP) or dipolar aprotic solvents (DMSO, Sulfolane) for manipulation.

-

The Silica Trap: Fluorinated zwitterions often bind irreversibly to silica gel due to strong coulombic interactions with surface silanols. Standard chromatography often results in 0% recovery.

Part 2: Handling Transient Intermediates (The gem-Difluoroolefination Protocol)

Context: The synthesis of gem-difluoroalkenes (bioisosteres for carbonyls) often relies on the Wittig or Julia-Kocienski reaction.[1] The key intermediate is a fluorinated phosphonium betaine (See Diagram 1). This species is notoriously unstable, prone to premature decomposition into difluorocarbene (

Mechanism of Instability

The betaine intermediate faces a bifurcation:

-

Path A (Desired): Stereoselective collapse to the gem-difluoroalkene.

-

Path B (Parasitic): Retro-addition or decomposition to

, which then polymerizes or reacts non-selectively.

Experimental Protocol: Stabilizing the Phosphonium Betaine

Objective: Maximize the yield of gem-difluoroalkenes by trapping the betaine intermediate at low temperature before inducing collapse.

Reagents:

-

Aldehyde/Ketone substrate (

equiv) -

or

-

Triphenylphosphine (

, -

Initiator: HMPA (Caution: Carcinogen) or DMPU (Safer alternative)

-

Solvent: THF (Anhydrous, degassed)

Step-by-Step Methodology:

-

Reagent Activation (The "Naked" Anion Prevention):

-

Insight: Do not mix TMS-reagent and initiator at room temperature. The generated

anion is transient. -

Dissolve

(1.5 equiv) and the Carbonyl Substrate (1.0 equiv) in THF ( -

Cool the mixture to -78 °C .

-

-

Controlled Betaine Generation:

-

Add

dropwise. -

Add DMPU (2.0 equiv) slowly over 10 minutes.

-

Mechanistic Note: DMPU complexes the silyl group, releasing the "masked" difluorocarbene equivalent directly into the coordination sphere of the phosphine, forming the ylide/betaine in situ.

-

-

The "Thermal Ramp" (Crucial Step):

-

Stir at -78 °C for 1 hour. Do not warm up yet. The betaine is formed but "frozen" in the solvent cage.

-

Allow the reaction to warm to -20 °C over 2 hours.

-

Checkpoint: If the reaction turns dark brown/black rapidly, decomposition to bulk

has occurred. A light yellow/orange color indicates stable betaine formation.

-

-

Reflux/Collapse:

-

Once at -20 °C, verify consumption of starting material by TLC (using a co-spot, as the betaine may streak).

-

Heat the mixture to 65 °C (Reflux) for 2–4 hours. This thermal energy is required to overcome the activation barrier for the formation of the strong

bond and the

-

-

Workup (Non-Aqueous):

-

Cool to RT. Dilute with Pentane (precipitates

). -

Filter through a pad of Celite. Do not use Silica.

-

Concentrate filtrate.

-

Data Summary: Solvent Effects on Betaine Stability

| Solvent System | Dielectric Constant ( | Betaine Lifetime (-20°C) | Yield of gem-difluoroalkene |

| THF (Standard) | 7.5 | Moderate (~30 min) | 65-75% |

| DCM | 8.9 | Low (<10 min) | 20-40% |

| THF + DMPU (10%) | ~15 | High (>2 hrs) | 85-92% |

| DMF | 36.7 | Very Low (Rapid Protonation) | <10% |

Part 3: Handling Isolable Zwitterions (Pyridinium Inner Salts)

Context: Fluorinated pyridinium zwitterions (inner salts) are increasingly used as reagents for deoxyfluorination (e.g., PyFluor analogs) or as bioactive scaffolds. Unlike the transient betaines above, these can be isolated, but they are hygroscopic and difficult to purify.

Purification Protocol: Ion-Pair Extraction & Precipitation

Objective: Isolate a zwitterionic fluorinated pyridinium sulfonate without using silica chromatography.

Methodology:

-

Synthesis Quench:

-

Following the synthesis (typically alkylation of a pyridine with a fluorinated sultone or electrophile), remove the reaction solvent (usually MeCN) completely under high vacuum.

-

-

The "Anti-Solvent" Crash:

-

Dissolve the crude oily residue in the minimum amount of Trifluoroethanol (TFE) or Methanol .

-

Why TFE? It solvates the fluorinated domain of the zwitterion effectively.

-

Add this solution dropwise into a vigorously stirring volume of Diethyl Ether or MTBE (ratio 1:20).

-

The zwitterion should precipitate as a white/off-white solid.

-

-

Removal of Ionic Impurities (The Water Wash):

-

If the zwitterion is hydrophobic (due to high fluorine content, e.g.,

F atoms):-

Dissolve the solid in DCM .

-

Wash rapidly with ice-cold water (removes inorganic salts like NaBr/LiCl).

-

Note: Do not use brine; the counter-ions can exchange or disrupt the zwitterionic lattice.

-

-

-

Drying:

-

Dry over

in a vacuum desiccator. Fluorinated zwitterions are hygroscopic; trace water initiates hydrolysis of the C-F bonds over time.

-

Part 4: Visualizing the Pathways

Diagram 1: The Betaine Collapse Mechanism

This diagram illustrates the kinetic competition between productive olefination and unproductive carbene decomposition.

Caption: Kinetic competition in gem-difluoroolefination. Path A is favored by low-temp generation followed by rapid thermal ramp.

Diagram 2: Purification Decision Tree

How to purify fluorinated zwitterions based on their solubility profile.

Caption: Decision matrix for the purification of fluorinated zwitterions. Note the preference for precipitation or C18 over standard silica.

Part 5: Troubleshooting Guide

| Observation | Probable Cause | Corrective Action |

| Low Yield in Olefination | Betaine decomposition before collapse. | Ensure temperature is kept at -78°C during addition. Increase DMPU concentration. |

| Product "Stuck" on Column | Zwitterion interaction with silanols. | Switch to Neutral Alumina or use C18 Reverse Phase silica. Add 1% |

| Oily/Gummy Solid | Solvation by trace water/solvent. | Triturate with anhydrous pentane or sonicate in |

| NMR Signals Broad | Aggregation of zwitterions. | Run NMR in |

References

-

Hu, J., et al. (2014). "Deoxygenative gem-difluoroolefination of carbonyl compounds with (chlorodifluoromethyl)trimethylsilane and triphenylphosphine." Beilstein Journal of Organic Chemistry. Link

-

Burton, D. J., & Herkes, F. E. (1967).[1] "Fluoroolefins.[2] I. The Synthesis of beta-Substituted Perfluoroolefins." Journal of Organic Chemistry. (Foundational work on phosphonium betaines).

-

Tran, G., et al. (2012).[3] "Synthesis and Use of a Trifluoromethylated Azomethine Ylide Precursor." The Journal of Organic Chemistry. Link

-

Emrick, T., et al. (2021).[4] "Fluorinated Polymer Zwitterions: Choline Phosphates and Phosphorylcholines." ACS Macro Letters. Link[4]

- Dilman, A. D., & Levin, V. V. (2016). "Reactions of gem-Difluorinated Phosphonium Salts Induced by Light." Accounts of Chemical Research. (Discusses the radical/zwitterion duality).

Sources

- 1. BJOC - Deoxygenative gem-difluoroolefination of carbonyl compounds with (chlorodifluoromethyl)trimethylsilane and triphenylphosphine [beilstein-journals.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Use of a Trifluoromethylated Azomethine Ylide Precursor [ouci.dntb.gov.ua]

- 4. pubs.acs.org [pubs.acs.org]

Troubleshooting & Optimization

Technical Support Center: Solubility Enhancement for 2-(4-(Difluoromethyl)piperidin-1-yl)propanoic acid

Answering the user's request.

Introduction: This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and frequently asked questions (FAQs) for improving the aqueous solubility of 2-(4-(Difluoromethyl)piperidin-1-yl)propanoic acid. The inherent structural characteristics of this molecule—namely the presence of both a weakly acidic propanoic acid group and a basic piperidine nitrogen—can lead to complex solubility behavior in aqueous media. This guide explains the underlying chemical principles and provides validated, step-by-step protocols to overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: Why is 2-(4-(Difluoromethyl)piperidin-1-yl)propanoic acid poorly soluble in neutral water (pH ~7)?

A1: The limited solubility in neutral water is due to the molecule's ability to exist as a zwitterion. The structure contains a basic piperidine nitrogen and an acidic carboxylic acid group. At a specific pH, known as the isoelectric point (pI), the net charge of the molecule is zero. In this state, strong intermolecular electrostatic interactions can occur, leading to the formation of a stable crystal lattice that is less inclined to dissolve in water. The presence of the lipophilic difluoromethyl group further contributes to low aqueous solubility.

The diagram below illustrates the pH-dependent ionization states of the molecule.

Caption: pH-Dependent Ionization and its Effect on Solubility.

Q2: How can I reliably prepare an aqueous stock solution using pH adjustment?

A2: Adjusting the pH is the most direct and effective method to solubilize this compound by forcing it into its fully cationic or anionic form.[1][2] For carboxylic acids, increasing the pH deprotonates the acid to form a more soluble salt.[2][3]

Protocol 1: Preparation of a Basic Stock Solution (Anionic Form)

This is often the preferred method for compounds with a carboxylic acid moiety.

-

Preparation: Weigh the desired amount of 2-(4-(Difluoromethyl)piperidin-1-yl)propanoic acid into a sterile container. Add approximately 80% of the final desired volume of purified water.

-

Initial Mixing: Vortex or stir the suspension. The compound will likely not dissolve at this stage.

-

Titration: While stirring, add a 1 M sodium hydroxide (NaOH) solution dropwise. Monitor the solution for clarity.

-

Endpoint: Continue adding NaOH until the solution becomes completely clear and free of particulates. This indicates that the compound has been converted to its soluble sodium salt form.

-

Final Volume & pH Check: Add purified water to reach the final desired volume. Measure the final pH of the solution; it should be significantly basic (typically pH > 8.0).

-

Sterilization: If required for biological experiments, sterile-filter the final solution through a 0.22 µm filter.

Protocol 2: Preparation of an Acidic Stock Solution (Cationic Form)

-

Preparation: Weigh the compound into a sterile container and add ~80% of the final volume of purified water.

-

Initial Mixing: Create a suspension by vortexing or stirring.

-

Titration: While stirring, add a 1 M hydrochloric acid (HCl) solution dropwise.

-

Endpoint: Continue adding HCl until the solution clarifies, indicating the formation of the soluble hydrochloride salt of the piperidine nitrogen.

-

Final Volume & pH Check: Adjust to the final volume with purified water. The final pH should be acidic (typically pH < 3.0).

-

Sterilization: Sterile-filter if necessary.

Troubleshooting and Advanced Strategies

Q3: My compound precipitates when I dilute my pH-adjusted stock solution into a neutral buffer. What should I do?

A3: This is a common issue that occurs when the final concentration of your compound in the neutral buffer is above its intrinsic solubility at that pH. The buffer neutralizes your pH-adjusted stock, causing the compound to revert to its less soluble zwitterionic form and precipitate.

Troubleshooting Workflow:

Caption: Systematic Workflow for Solubility Troubleshooting.

Q4: Can I use co-solvents, and which ones are recommended?

A4: Yes, co-solvents can be very effective. A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system, thereby increasing the solubility of hydrophobic compounds.[4][5][6][7] This is a widely used and efficient method for solubilizing non-polar molecules for in-vitro testing.[7]

Recommended Co-solvents:

-

Dimethyl sulfoxide (DMSO)

-

Ethanol

-

Propylene glycol (PG)

-

Polyethylene glycol 400 (PEG 400)

Protocol 3: Solubility Enhancement with Co-solvents

-

Preparation: Dissolve the 2-(4-(Difluoromethyl)piperidin-1-yl)propanoic acid in 100% of the chosen co-solvent (e.g., DMSO) to create a high-concentration primary stock.

-

Intermediate Dilution: If necessary, perform an intermediate dilution of the primary stock into your aqueous experimental medium (e.g., cell culture media or buffer).

-

Final Concentration: Ensure the final concentration of the co-solvent in your experiment is low (typically <1%, and often <0.1%) to avoid solvent-induced artifacts or toxicity. Always run a vehicle control (medium with the same final concentration of co-solvent) in your experiments.

| Strategy | Mechanism | Pros | Cons |

| pH Adjustment | Ionizes the molecule to a more polar, soluble form (cation or anion). | High solubility increase, uses simple reagents (acid/base). | Risk of precipitation upon dilution into neutral buffers; extreme pH may affect compound stability or assay performance. |

| Co-solvents | Reduces the polarity of the aqueous solvent system.[7] | Simple to implement, effective for many lipophilic compounds. | Potential for solvent toxicity/artifacts in biological assays; precipitation can still occur upon high dilution. |

| Salt Formation | Creates a stable, solid salt form of the API with improved solubility and dissolution properties.[8][9][10][11] | Provides a stable solid material with better handling and consistency; avoids the need for pH adjustment in every experiment. | Requires chemical synthesis and characterization; not all salts provide a solubility advantage. |

| Cyclodextrins | Encapsulates the hydrophobic portion of the drug in a host-guest complex, presenting a hydrophilic exterior.[12][13][] | Can significantly increase apparent solubility without altering the molecule itself; can improve bioavailability.[15] | Increases the molecular weight of the final complex; may have its own biological effects; requires screening for the best cyclodextrin type. |

Q5: What are cyclodextrins and when should I consider using them?

A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity.[12][13][15] They can form inclusion complexes with poorly soluble drugs, effectively encapsulating the hydrophobic parts of the molecule (like the difluoromethyl-piperidine moiety) and increasing its overall solubility in water.[12][] This is a powerful technique used to enhance solubility and bioavailability in pharmaceutical formulations.[12][15]

Consider using cyclodextrins when:

-

pH adjustment and co-solvents are not viable due to experimental constraints (e.g., pH sensitivity of an assay, cell toxicity from solvents).

-

A very high aqueous concentration of the compound is required.

-

You are moving towards in-vivo studies and need to improve the drug's pharmacokinetic profile.

Commonly used cyclodextrins in pharmaceuticals include Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD).

References

- M. Jude Jenita. (2024). Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications.

-

Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]

- Chaudhary, A., & Patel, N. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.

-

ResearchGate. (2023). Why salt formation of weak acid increases the drug solubility?. Retrieved from [Link]

- Jenita, M. J. (2024). Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications.

- Sadeghi, F., et al. (2025).

- Raval, M. K., et al. (2010). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology.

-

Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved from [Link]

- Vemula, V. R. (2021). A Review of the Solubility Enhancement by Using a Co-Solvency Method.

- Lüdeker, D., & Briel, T. (n.d.).

- Alvaro, D. (2023).

- Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.

- Puvvada, S., et al. (1992). Effect of pH and temperature on the solubility of a surface active carboxylic acid. Journal of Pharmaceutical Sciences, 81(9), 891-894.

- Shakeel, F., et al. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility.

-

Solubility of Things. (n.d.). Piperidine. Retrieved from [Link]

-

Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

-

Ataman Kimya. (n.d.). PIPERIDINE. Retrieved from [Link]

-

ResearchGate. (2014). How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect?. Retrieved from [Link]

- Avdeef, A., et al. (1983). pH-solubility profiles or organic carboxylic acids and their salts. Journal of Pharmaceutical Sciences, 72(1), 79-85.

Sources

- 1. Does pH affect solubility? | AAT Bioquest [aatbio.com]

- 2. pH-solubility profiles or organic carboxylic acids and their salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cosolvent - Wikipedia [en.wikipedia.org]

- 5. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. admin.mantechpublications.com [admin.mantechpublications.com]

- 8. researchgate.net [researchgate.net]

- 9. rjpdft.com [rjpdft.com]

- 10. merckmillipore.com [merckmillipore.com]

- 11. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. touroscholar.touro.edu [touroscholar.touro.edu]

- 15. chemicaljournals.com [chemicaljournals.com]

Technical Support Center: Troubleshooting Difluoromethyl Piperidine Alkylation

Topic: Optimization and Troubleshooting of Low Yields in N-Alkylation of Difluoromethyl (

Executive Summary & Diagnostic Framework

The Core Problem:

Researchers often treat difluoromethyl piperidines as standard secondary amines. They are not. The introduction of a difluoromethyl group—particularly at the C2 (

The

Comparative Reactivity Data

| Parameter | Piperidine (Unsubstituted) | 2-(Difluoromethyl)piperidine | Impact on Alkylation |

| pKa (Conjugate Acid) | ~11.2 | ~6.5 – 7.5 (Est.) | Critical: Nitrogen is far less basic; requires stronger electrophiles or specific bases. |

| Nucleophilicity ( | High | Low to Moderate | Reaction rates with alkyl halides drop by orders of magnitude. |

| Steric Hindrance | Minimal | High (at C2) | Trajectory of electrophile approach is blocked. |

| Volatility | Moderate (bp 106°C) | High (if MW is low) | Hidden Yield Killer: Product lost on Rotavap/High-Vac. |

Troubleshooting Logic & Decision Matrix

Do not persist with standard conditions (

Figure 1: Strategic decision tree for selecting the optimal synthetic pathway based on substrate constraints.

Detailed Protocols & Solutions

Scenario A: The "Direct Alkylation" Approach ( )

When to use: You have a highly reactive electrophile (Alkyl Iodide, Benzyl Bromide) and the

Optimized Protocol:

-

Solvent: Switch to DMF or DMAc (Dimethylacetamide). These polar aprotic solvents strip the cation from the base, making the counter-anion more active (if applicable) and stabilizing the polar transition state.

-

Catalyst: Add 0.5 eq. NaI or TBAI (Tetrabutylammonium iodide). This generates the highly reactive alkyl iodide in situ (Finkelstein reaction).

-

Base: Use

(Cesium Carbonate). The "Cesium Effect" improves solubility and reactivity compared to Potassium Carbonate. -

Temperature: Heat to 60–80°C . Room temperature is rarely sufficient for fluorinated amines.

Scenario B: The "Reductive Amination" Approach

When to use: Direct alkylation yields <30% or the electrophile is an aldehyde.

Why it works: It bypasses the

Optimized Protocol:

-

Reagents: Amine (1.0 eq), Aldehyde (1.2 eq),

(1.5 eq). -

Additive (Crucial): Add Acetic Acid (1–2 eq) or

.-

Mechanism:[1] The

-amine is less basic, meaning it struggles to attack the carbonyl carbon to form the hemiaminal. The acid/Lewis acid activates the carbonyl, facilitating attack.

-

-

Solvent: DCE (Dichloroethane) or DCM.

-

Procedure: Stir Amine + Aldehyde + Acid for 1 hour before adding the reductant. This allows the iminium species to form.

Scenario C: The "Acylation-Reduction" (The Nuclear Option)

When to use:

Workflow:

-

Acylation:

+ Amine + DIPEA -

Reduction: Amide +

(reflux)

Frequently Asked Questions (FAQs)

Q1: I see consumption of starting material, but I recover 0% yield after rotary evaporation. Where is my product? A: You likely lost it to volatility.

-

The Science: Fluorination often increases volatility despite adding mass (due to weak intermolecular van der Waals forces). A low molecular weight

-piperidine derivative can sublime or co-evaporate with solvents. -

Fix:

-

Do not evaporate to dryness under high vacuum if the MW is < 250.

-

Isolate as a hydrochloride salt (treat ether solution with HCl in dioxane) immediately after workup. Salts are non-volatile.

-

Q2: My reaction turns black and I see "HF" elimination products. What happened? A: You used a base that was too strong or conditions that were too harsh.

-

The Science: While

is more stable than many assume, the proton on the -

Fix: Avoid NaH. Stick to Carbonates (

) or organic bases (DIPEA). If heating is required, keep it under 80°C.

Q3: Can I use Palladium-catalyzed Buchwald-Hartwig amination? A: Yes, but it requires specific ligands.

-

The Science: The oxidative addition is fine, but the reductive elimination is difficult because the fluorinated amine is a poor nucleophile for the Pd center.

-

Recommendation: Use ligands designed for difficult amines, such as BrettPhos or RuPhos , which are bulky and electron-rich, facilitating the coupling of sterically hindered/electron-poor amines.

Visualizing the Mechanism: The "Fluorine Effect"

The following diagram illustrates why the C2-position is so problematic compared to the C4-position.

Figure 2: Mechanistic interference of the Alpha-CF2H group. The red arrow indicates electron density withdrawal and steric blocking, preventing the Nitrogen from attacking the Electrophile.

References

- Nucleophilicity of Fluorinated Amines: Title: " -Fluoroamines: physicochemical properties and their application in synthesis." Source:Chemistry – A European Journal / Enamine.net Technical Notes.

-

General Reactivity of Piperidines

-

Reductive Amination Strategies

- Title: "Reductive Amination Routes in the Synthesis of Piperidine IminoSugars"

- Source:ResearchG

-

URL:[Link]

-

Difluoromethyl Group Properties

Sources

Preventing defluorination during synthesis of piperidine derivatives

A Guide to Preventing and Troubleshooting Defluorination

Welcome to the technical support center for the synthesis of fluorinated piperidine derivatives. The deliberate incorporation of fluorine into piperidine scaffolds is a critical strategy in modern drug discovery, often enhancing metabolic stability, pKa, and binding affinity.[1][2][3] However, the very properties that make the C-F bond so useful also present synthetic challenges, with undesired defluorination being a primary concern.

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, experience-driven advice to help you anticipate, diagnose, and solve defluorination issues in your synthetic routes. We will move beyond simple procedural lists to explain the chemical logic behind our recommendations, ensuring you can adapt these principles to your unique challenges.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding defluorination during the synthesis of fluorinated piperidines.

Q1: What are the most common causes of unintentional defluorination?

Undesired defluorination typically arises from three main pathways:

-

Nucleophilic Aromatic Substitution (SNAr): In syntheses starting from fluorinated pyridines, strong nucleophiles or bases can displace the fluoride ion, particularly when it is positioned ortho or para to the ring nitrogen.[4] This is often the rate-determining step in such reactions.[4]

-

Metal-Catalyzed C-F Activation: Transition metal catalysts, especially those used in cross-coupling reactions (e.g., Palladium, Nickel), can activate the C-F bond, leading to hydrodefluorination (replacement of F with H) or other unwanted side reactions.[5][6][7] This is a known side reaction in processes like the Buchwald-Hartwig amination.[8]

-

Reductive Cleavage: Certain reaction conditions, particularly catalytic hydrogenations or reactions involving strong reducing agents or single-electron transfer (SET) mechanisms, can lead to the reductive cleavage of the C-F bond.[9][10]

Q2: I'm planning a Buchwald-Hartwig amination on a fluorinated pyridine. What is the primary risk of defluorination?

The primary risk is a side reaction where the palladium catalyst undergoes oxidative addition into the C-F bond instead of, or in competition with, the desired C-X (X = Cl, Br, I, OTf) bond. This is more likely with electron-deficient pyridine rings and highly active, electron-rich catalyst systems. The resulting Ar-Pd-F intermediate can then lead to hydrodefluorination. Choosing ligands that favor oxidative addition into the C-X bond over the C-F bond is crucial.

Q3: Which is more susceptible to defluorination: a fluoropyridine or a fluorinated piperidine?

A fluoropyridine is generally more susceptible to defluorination, especially via SNAr, because the aromatic system and the electron-withdrawing nitrogen atom activate the C-F bond towards nucleophilic attack.[4] Once the pyridine is reduced to a piperidine, the C(sp³)-F bond is significantly less activated and more stable, though it can still be cleaved under harsh reductive or certain metal-catalyzed conditions.[9]

Q4: How does the choice of base impact defluorination?

The base is a critical parameter. Strong, hard bases like NaOtBu can act as nucleophiles, directly attacking the carbon of the C-F bond, leading to defluorination.[11] Weaker, non-nucleophilic inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are often preferred as they are sufficient to deprotonate the amine or other pronucleophiles without promoting direct C-F cleavage.[12] In some cases, the fluoride ion generated during the reaction can itself act as a base.[13]

Part 2: In-Depth Troubleshooting Guides

This section provides structured guidance for specific experimental challenges, following a Problem → Probable Cause → Proposed Solution format.

Guide 1: Defluorination during Palladium-Catalyzed Amination (e.g., Buchwald-Hartwig)

Problem: You observe significant formation of a hydrodefluorinated (HDF) side product alongside your desired aminated fluoropiperidine precursor.

Probable Cause: The catalytic cycle is diverting through an unwanted C-F activation pathway. This is often due to a combination of a highly reactive catalyst, a strong base, and elevated temperatures, which provide sufficient energy to overcome the high barrier of C-F oxidative addition. The reactivity order for oxidative addition is typically C-I > C-Br > C-OTf > C-Cl >> C-F.[14] However, with fluoropyridines, the electron-deficient nature of the ring can lower the barrier for C-F activation.

Proposed Solution:

Your goal is to tune the reaction conditions to selectively favor C-X activation over C-F activation.

dot

Caption: Troubleshooting workflow for Buchwald-Hartwig defluorination.

Detailed Steps & Scientific Rationale

-

Modify the Base:

-

Action: Switch from a strong alkoxide base like NaOtBu to a milder inorganic base such as K₂CO₃, Cs₂CO₃, or K₃PO₄.[11][12]

-

Rationale: Strong alkoxides increase the electron density on the palladium center, making it more reactive towards the highly stable C-F bond. Weaker carbonate or phosphate bases are sufficient to facilitate the deprotonation step for amine coupling but are less likely to promote unwanted C-F activation.

-

-

Change the Ligand:

-

Action: If you are using a highly electron-rich and sterically bulky ligand (e.g., a biarylphosphine like XPhos or tBuXPhos), switch to a less donating ligand such as BINAP or even a simpler phosphine like P(o-tolyl)₃.

-

Rationale: The ligand's electronic and steric properties directly control the reactivity of the palladium center. Highly active, modern ligands are designed to activate even unreactive C-Cl bonds, but this high reactivity can be indiscriminate and lead to C-F activation. A less "active" ligand can provide the necessary selectivity.

-

-

Lower the Reaction Temperature:

-

Action: Reduce the reaction temperature (e.g., from 110 °C to 80 °C) and compensate with a longer reaction time.

-

Rationale: Oxidative addition into a C-F bond has a higher activation energy than for other carbon-halogen bonds. By lowering the thermal energy supplied to the system, you can reduce the rate of C-F activation to a greater extent than the rate of the desired C-X activation, thus improving selectivity.

-

| Parameter | Condition A (High Defluorination) | Condition B (Optimized for Selectivity) | Rationale |

| Base | NaOtBu | K₂CO₃ or Cs₂CO₃ | Reduces catalyst reactivity, less nucleophilic.[11][12] |

| Ligand | Bulky Biarylphosphine (e.g., XPhos) | BINAP | Decreases electron density on Pd, enhancing selectivity. |

| Temperature | 100-120 °C | 70-90 °C | Exploits differences in activation energy for C-X vs. C-F cleavage. |

| Pd Source | Pd₂(dba)₃ | G3-XPhos Precatalyst | Ensures efficient generation of the active Pd(0) species.[14] |

Table 1. Comparative reaction conditions for minimizing defluorination in Pd-catalyzed amination.

Guide 2: Defluorination during Catalytic Hydrogenation of Fluoropyridines

Problem: During the reduction of a fluoropyridine to the corresponding fluoropiperidine using H₂ gas and a metal catalyst (e.g., Pd/C, Rh/C), you observe the formation of the non-fluorinated piperidine.

Probable Cause: This side reaction is known as hydrodefluorination (HDF). It occurs on the surface of the heterogeneous catalyst where the C-F bond is reductively cleaved and replaced by a C-H bond. This process can be exacerbated by acidic conditions or high catalyst loading/activity. Some studies note that omitting a strong Brønsted acid can lead to the defluorinated side product dominating.[15]

Proposed Solution:

The key is to control the reaction environment to favor hydrogenation of the aromatic ring over hydrogenolysis of the C-F bond.

dot

Caption: Competing reaction pathways during fluoropyridine hydrogenation.

Detailed Steps & Scientific Rationale

-

Catalyst Selection and Loading:

-

Action: If using a highly active catalyst like Rh/C, consider switching to 10% Pd/C.[15] Screen different catalyst supports (e.g., Al₂O₃, CaCO₃) as the support can influence activity and selectivity. Reduce the catalyst loading (e.g., from 10 mol% to 2-5 mol%).

-

Rationale: Different metals and supports have varying affinities for the C-F bond. Palladium is often effective for pyridine reduction while being less prone to causing HDF than rhodium under certain conditions.[15] Lowering the catalyst loading reduces the number of active sites available for the unwanted hydrogenolysis reaction.

-

-

Control of Acidity:

-

Action: The reaction can be sensitive to acid. While some acid may be required to protonate the pyridine nitrogen and prevent catalyst poisoning, excess or very strong acids can promote HDF.[5][9] If strong acids (e.g., TFA, HCl) are causing issues, try a weaker acid or buffer the system. Conversely, some protocols show that omitting acid entirely can favor defluorination.[15] It is critical to optimize the acid additive for your specific substrate.

-

Rationale: Protonation of the pyridine nitrogen makes the ring more electron-deficient and thus easier to reduce. However, the reaction medium's acidity can also influence the mechanism of C-F cleavage on the catalyst surface.

-

-

Reaction Conditions:

-

Action: Reduce the hydrogen pressure and/or the reaction temperature.

-

Rationale: Harsher conditions (high pressure, high temperature) provide more energy to the system, which can overcome the activation barrier for C-F bond cleavage. Milder conditions can often find a window where ring hydrogenation is efficient but HDF is minimized.

-

Part 3: Experimental Protocol

Protocol: Optimized Buchwald-Hartwig Amination of 2-Fluoro-4-bromopyridine to Minimize Defluorination

This protocol details the coupling of 2-fluoro-4-bromopyridine with a generic secondary amine (e.g., morpholine) using conditions designed to prevent defluorination at the C2-position.

Materials:

-

2-Fluoro-4-bromopyridine

-

Morpholine

-

Palladium(II) Acetate (Pd(OAc)₂)

-

1,1'-Bis(diphenylphosphino)ferrocene (dppf)

-

Cesium Carbonate (Cs₂CO₃), anhydrous

-

Toluene, anhydrous

Procedure:

-

Inert Atmosphere: To a dry, oven-baked reaction vial equipped with a magnetic stir bar, add Cs₂CO₃ (1.4 equivalents). Seal the vial with a septum and purge with argon or nitrogen for 10 minutes.

-

Catalyst Preparation: In the same vial, under the inert atmosphere, add Pd(OAc)₂ (0.02 equivalents) and dppf (0.025 equivalents).

-

Reagent Addition: Add 2-fluoro-4-bromopyridine (1.0 equivalent) followed by anhydrous toluene to achieve a concentration of approximately 0.1 M.

-

Nucleophile Addition: Add morpholine (1.2 equivalents) via syringe.

-

Reaction: Place the sealed vial in a preheated oil bath or heating block set to 80 °C. Stir the reaction for 12-24 hours.

-

Self-Validation Note: Monitor the reaction by TLC or LC-MS at regular intervals (e.g., 2, 6, 12, 24 hours). Check for three key species: starting material, desired product, and the defluorinated side product (4-morpholinopyridine). This allows you to assess the selectivity of the reaction over time.

-

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and catalyst residues.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the pure 2-fluoro-4-morpholinopyridine.

Rationale for Choices:

-

Base (Cs₂CO₃): A moderately strong, non-nucleophilic base that is effective for C-N coupling but minimizes the risk of direct SNAr or excessive catalyst activation that could lead to C-F cleavage.

-

Catalyst (Pd(OAc)₂/dppf): This is a robust, well-established catalyst system. Dppf is less electron-donating than many modern biarylphosphine ligands, providing a good balance of activity for C-Br activation without being overly reactive towards the C-F bond.

-

Temperature (80 °C): This moderate temperature provides enough energy for the desired catalytic cycle while disfavoring the higher-activation-energy pathway of C-F bond oxidative addition.

References

-

Bieber, A. et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis. Available at: [Link]

-

Nairoukh, Z. et al. (2019). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. Nature Communications. Available at: [Link]

-

University of Münster. (2019, January 23). Chemists develop new synthesis method for producing fluorinated piperidines. ScienceDaily. Available at: [Link]

-

Dolci, C. et al. (2009). Nucleophilic aromatic substitution by [18F]fluoride at substituted 2-nitropyridines. Journal of Labelled Compounds and Radiopharmaceuticals. Available at: [Link]

-

Hevia, E. et al. (2023). Main group metal-mediated strategies for C–H and C–F bond activation and functionalisation of fluoroarenes. Chemical Society Reviews. Available at: [Link]

-

Perutz, R. N. & Braun, T. (n.d.). Selectivity of C-H activation and competition between C-H and C-F bond activation at fluorocarbons. White Rose Research Online. Available at: [Link]

-

Liu, X.-W. et al. (2019). Base‐promoted defluorosilylation of aryl fluorides. Angewandte Chemie. Available at: [Link]

-

Li, B. et al. (2022). Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. Molecules. Available at: [Link]

-

Jui, N. T. (2021). Synthetic Advantages of Defluorinative C–F Bond Functionalization. ACS Catalysis. Available at: [Link]

-

de Visser, S. P. (2025). Defluorination of Fluorophenols by a Heme Dehaloperoxidase: Insights into the Defluorination Mechanism. ACS Catalysis. Available at: [Link]

-

Glorius, F. et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Angewandte Chemie. Available at: [Link]

-

D'Auria, M. et al. (1999). FIRST ELECTROCHEMICAL DEFLUORINATION IN HETEROCYCLIC CHEMISTRY. MILD CATHODIC REDUCTION OF SOME FLUOROQUINOLONES. Heterocycles. Available at: [Link]

-

Analytik NEWS. (2019, January 28). New synthesis method for fluorinated piperidines. Available at: [Link]

-

Clot, E. et al. (n.d.). C-F and C-H bond activation of fluorobenzenes and fluoropyridines at transition metal centers: how fluorine tips the scales. chem.ox.ac.uk. Available at: [Link]

-

ResearchGate. (n.d.). Reactions involving substituted perfluoropyridines that Chambers and co-workers claim cannot be explained by the Meisenheimer model. Available at: [Link]

-

Dolci, C. et al. (2009). Nucleophilic aromatic substitution by [18F]fluoride at substituted 2-nitropyridines. Journal of Labelled Compounds and Radiopharmaceuticals. Available at: [Link]

-

Shibata, T. et al. (2021). Silylboronate-Mediated Defluorosilylation of Aryl Fluorides with or without Ni-Catalyst. Frontiers in Chemistry. Available at: [Link]

-

The University of Manchester. (2025). Defluorination of Fluorophenols by a Heme Dehaloperoxidase. Insights into the Defluorination Mechanism. Research Explorer. Available at: [Link]

-

Carmona, E. et al. (2020). C–F Bond Activation of a Perfluorinated Ligand Leading to Nucleophilic Fluorination of an Organic Electrophile. Organometallics. Available at: [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]

-

Liu, J. et al. (2006). Kinetics and mechanism of the defluorination of 8-fluoropurine nucleosides in basic and acidic media. Journal of Fluorine Chemistry. Available at: [Link]

-

Hevia, E. et al. (2023). Main group metal-mediated strategies for C–H and C–F bond activation and functionalisation of fluoroarenes. Chemical Society Reviews. Available at: [Link]

-

ResearchGate. (2026). Revealing the Oxidative Defluorination Mechanism of Fluorine‐Containing Benzylphthalazine Derivatives Towards Quinone: Insights From DFT Analysis. Available at: [Link]

-

Glorius, F. et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie International Edition. Available at: [Link]

-

Jui, N. T. (2022). A Base-Promoted Reductive Coupling Platform for the Divergent Defluorofunctionalization of Trifluoromethylarenes. Journal of the American Chemical Society. Available at: [Link]

-

O'Hagan, D. (2020). Fluorinated piperidines prefer the axial conformation, due to stabilising C-F … N + interactions. Nature Communications. Available at: [Link]

-

Ritter, T. (2016). Late-stage Fluorination with 19F− and 18F− via Concerted Nucleophilic Aromatic Substitution. Harvard DASH. Available at: [Link]

-

Pennington, M. W. & Dunn, B. M. (Eds.). (1994). Methods for Removing the Fmoc Group. In Peptide Synthesis Protocols. Humana Press. Available at: [Link]

-

Góngora-Benítez, M. et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules. Available at: [Link]

-

University of Münster. (2019). Chemists develop new synthesis method for producing fluorinated piperidines. ScienceDaily. Available at: [Link]

-

ResearchGate. (2025). ChemInform Abstract: Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions. Available at: [Link]

-

Lin, G. et al. (2011). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. Molecules. Available at: [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

Sources

- 1. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]

- 2. analytik.news [analytik.news]

- 3. sciencedaily.com [sciencedaily.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 6. mdpi.com [mdpi.com]

- 7. Main group metal-mediated strategies for C–H and C–F bond activation and functionalisation of fluoroarenes - Chemical Science (RSC Publishing) DOI:10.1039/D3SC03548D [pubs.rsc.org]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process - PMC [pmc.ncbi.nlm.nih.gov]

- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. researchgate.net [researchgate.net]

- 13. Synthetic Advantages of Defluorinative C–F Bond Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 15. pubs.acs.org [pubs.acs.org]

Validation & Comparative

Comparative Guide: Optimizing NMR Interpretation of 2-(4-(Difluoromethyl)piperidin-1-yl)propanoic acid

Executive Summary

This guide provides a technical comparison of NMR acquisition strategies for 2-(4-(Difluoromethyl)piperidin-1-yl)propanoic acid , a pharmacophore combining a polar amino-acid tail with a lipophilic fluorinated motif.

The core challenge in analyzing this molecule lies in the

Recommendation: While

Structural Analysis & Challenges

Before comparing acquisition methods, we must define the structural variables that dictate spectral complexity.

The Molecular Architecture

The molecule consists of three distinct NMR zones:

-

The Fluorinated Head: A difluoromethyl group (

). The proton here is split by two Fluorine atoms ( -

The Piperidine Core: A six-membered nitrogen heterocycle.

-

The Chiral Tail: A propanoic acid moiety attached to the Nitrogen. The chiral center (

-carbon) breaks the symmetry of the piperidine ring.

Visualization of NMR Active Sites

The following diagram maps the connectivity and expected coupling interactions.

Figure 1: Structural connectivity highlighting the impact of the chiral center on the piperidine ring and the distinct fluorinated signal.

Comparative Analysis: Solvent System Performance

This section objectively compares the two primary solvent systems used for this class of compounds.

Table 1: Performance Matrix ( vs. )

| Feature | Method A: Chloroform-d ( | Method B: DMSO- |

| Solubility | Moderate. The free acid may aggregate or precipitate, leading to line broadening. | Excellent. Dissolves the polar zwitterion/acid effectively. |

| -COOH Detection | Poor. Often broad, exchanged, or invisible due to moisture. | High. Usually visible as a broad singlet at 10-12 ppm (if dry). |

| Good, but may overlap with alkene impurities or solvent satellites. | Superior. Shifts downfield, separating it from the aliphatic cluster. | |

| Ring Resolution | Low. Aggregation causes "mushy" multiplets for the piperidine protons. | High. Sharper lines allow differentiation of axial/equatorial protons. |

| Cost/Ease | Low cost, easy evaporation. | Higher cost, difficult to remove (high boiling point). |

Detailed Technical Assessment

1. The

Signature (The "Fingerprint")

-

Mechanism: The proton on the difluoromethyl group is the most diagnostic signal. It appears as a triplet of doublets (td) .

-

Large Coupling:

. This splits the signal into a wide triplet. -

Small Coupling:

. Interaction with the piperidine C4-H splits each triplet leg into a doublet.

-

-

Solvent Impact: In

, this signal often centers around 5.6 ppm . In

2. The Chiral Conundrum (Diastereotopicity)

Because the propanoic acid tail contains a chiral center (R or S), the two faces of the piperidine ring are non-equivalent.

-

Observation: You will not see two simple triplets for the piperidine

protons. Instead, you will see four distinct multiplets (or two complex sets) because the "left" axial proton is chemically distinct from the "right" axial proton. -

Advantage DMSO:

disrupts intermolecular hydrogen bonding between acid molecules. In

Experimental Protocol (Self-Validating System)

To ensure trustworthy data, follow this validated protocol for Method B (

Step 1: Sample Preparation[1]

-

Mass: Weigh 5–10 mg of the compound. (Higher concentrations promote aggregation).

-

Solvent: Add 0.6 mL of

(99.9% D).-

Critical: Use a fresh ampoule to minimize water peak (

3.33 ppm) which can obscure the

-

-

Homogenization: Vortex for 30 seconds. Ensure no suspension remains.

Step 2: Acquisition Parameters (The "Expert" Settings)

Standard proton parameters often fail for fluorinated compounds due to relaxation times.

-

Pulse Sequence: zg30 (30° pulse angle) to prevent saturation.

-

Spectral Width (SW): 14–16 ppm (to capture the -COOH proton).

-

Relaxation Delay (D1): Set to 2.0 – 5.0 seconds .

-

Why? Protons adjacent to fluorine often have different

relaxation times. A short D1 will lead to poor integration accuracy of the

-

-

Scans (NS): Minimum 64 scans (to resolve the outer wings of the

triplet).

Step 3: Processing & Logic Flow

Use the following decision tree to interpret the resulting spectrum.

Figure 2: Analytical workflow for validating the structural integrity of the compound.

Expected Data Reference (DMSO- )

Use this table to validate your experimental results.

| Position | Type | Multiplicity | Integral | Coupling ( | |

| COOH | Acid | 10.0 - 12.0 | Broad Singlet | 1H | N/A |

| Methine | 5.8 - 6.3 | Triplet of Doublets (td) | 1H | ||

| Methine | 3.1 - 3.4 | Quartet (q) | 1H | ||

| Pip-N- | Methylene | 2.6 - 2.9 | Multiplets (dt/td) | 4H | Complex (Diastereotopic) |

| Pip- | Methine | 1.8 - 2.0 | Multiplet | 1H | - |

| Pip- | Methylene | 1.4 - 1.7 | Multiplets | 4H | Complex |

| Methyl | 1.1 - 1.2 | Doublet (d) | 3H |

Note: The exact chemical shift of the

References

-

Abraham, R. J., et al. (2006).[1] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry. Link

-

Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.[1][2][3] (Standard text for J-coupling values of

groups). - Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

-

Reich, H. J. (2024). Bucky's NMR Data: Solvent Effects. University of Wisconsin-Madison. Link

Sources

19F NMR Chemical Shift Guide: Difluoromethyl Groups in Piperidines

This guide provides an in-depth technical analysis of the 19F NMR chemical shift characteristics of the difluoromethyl (

Executive Summary: The Difluoromethyl Advantage

In modern drug discovery, the difluoromethyl group (

For piperidine scaffolds—ubiquitous in GPCR and kinase inhibitors—correctly assigning the 19F NMR signals of

Chemical Shift Analysis: The Spectral Fingerprint